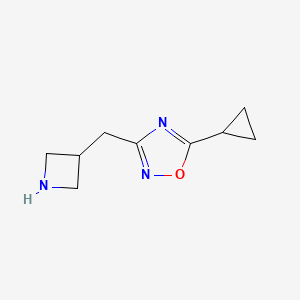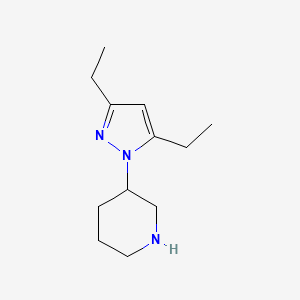
3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine
説明
科学的研究の応用
Anticholinesterase Agents
One notable application of pyrazoline derivatives, which include the chemical structure of interest, is in the development of new anticholinesterase agents. These compounds are synthesized for their potential to treat neurodegenerative disorders by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that certain derivatives exhibit significant inhibitory effects, suggesting their utility in addressing diseases like Alzheimer's. The exploration of these compounds combines synthesis, in vitro evaluation, and in silico modeling to predict efficacy and bioavailability, demonstrating a comprehensive approach to drug discovery (Altıntop, 2020).
Molecular Structure Investigations
Research has also focused on the synthesis and structural analysis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Through X-ray crystallography, Hirshfeld, and DFT calculations, these studies provide insight into the intermolecular interactions and electronic properties of these compounds. This research supports the development of novel materials with potential applications in various domains, including pharmaceuticals and material science (Shawish et al., 2021).
Antimicrobial and Antifungal Activities
Derivatives of 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine have been explored for their antimicrobial and antifungal properties. Studies report the synthesis and characterization of compounds demonstrating significant activity against a range of pathogenic bacterial and fungal strains. These findings highlight the potential of such derivatives in developing new antibacterial and antifungal agents, contributing to the fight against infectious diseases (Mumtaz et al., 2015).
Synthesis of Key Intermediates
The compound and its related structures have been pivotal in synthesizing key intermediates for further chemical development. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine as a critical intermediate in the production of Crizotinib, a therapeutic agent, showcases the utility of these compounds in synthesizing clinically relevant molecules. The methodologies developed for these syntheses are vital for pharmaceutical manufacturing, demonstrating the versatility and importance of pyrazoline and piperidine derivatives in drug synthesis (Fussell et al., 2012).
Green Chemistry Approaches
Recent studies have employed green chemistry principles in synthesizing pyrazole derivatives, including those related to 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine. Techniques such as mechanochemical synthesis have been utilized to create environmentally friendly and sustainable methods for producing these compounds. This approach aligns with the broader goals of reducing solvent use and streamlining synthetic processes in chemical research, demonstrating the compound's role in advancing green chemistry initiatives (Saeed & Channar, 2017).
特性
IUPAC Name |
3-(3,5-diethylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-3-10-8-11(4-2)15(14-10)12-6-5-7-13-9-12/h8,12-13H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGMQUZMFINBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2CCCNC2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



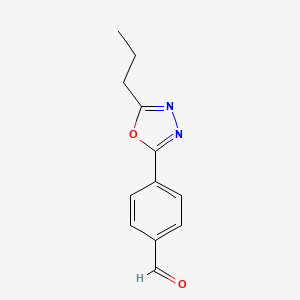
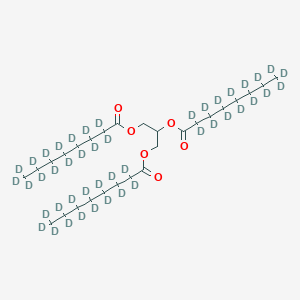
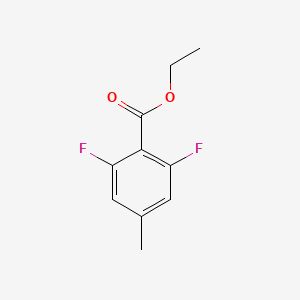
![5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473824.png)
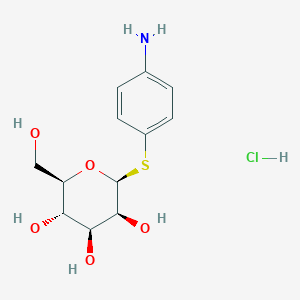
![1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1473827.png)
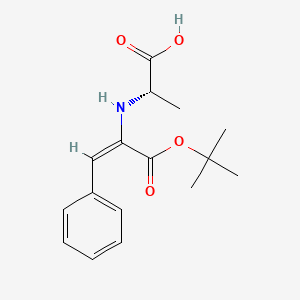
![N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide](/img/structure/B1473830.png)
![(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol](/img/structure/B1473831.png)
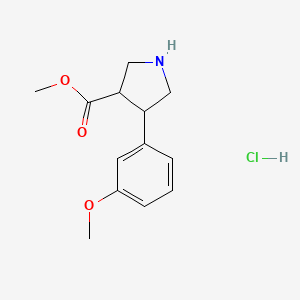
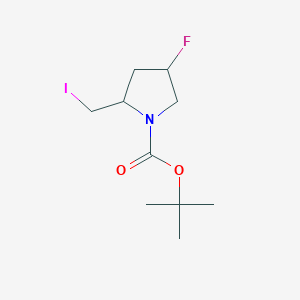
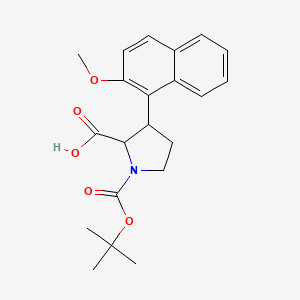
![[(1-Isopropyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1473838.png)
